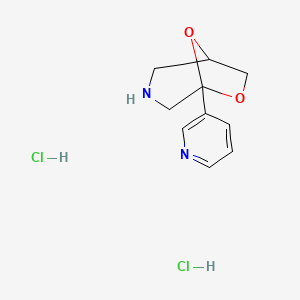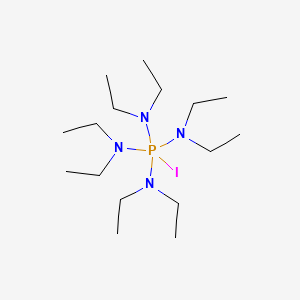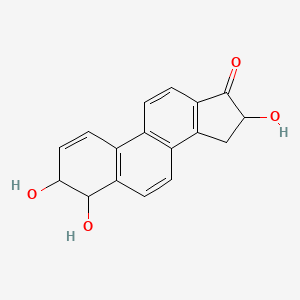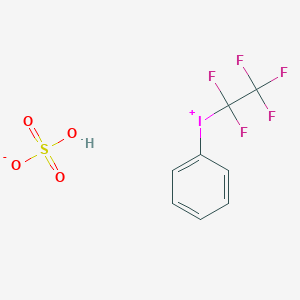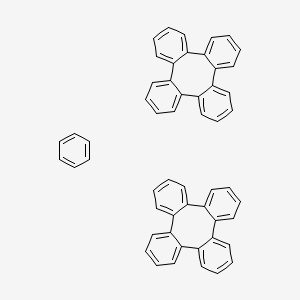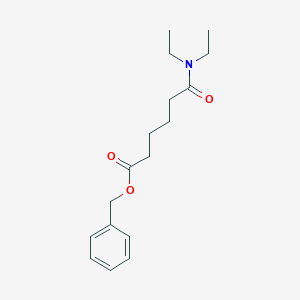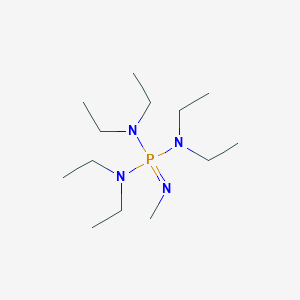![molecular formula C19H16LiP B14424237 Lithium, [(triphenylphosphoranylidene)methyl]- CAS No. 82537-28-8](/img/structure/B14424237.png)
Lithium, [(triphenylphosphoranylidene)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, [(triphenylphosphoranylidene)methyl]- is a compound that belongs to the class of organophosphorus compounds known as ylides. These compounds are characterized by the presence of a positively charged phosphorus atom adjacent to a negatively charged carbon atom. This particular compound is often used in organic synthesis, especially in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes and ketones .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of lithium, [(triphenylphosphoranylidene)methyl]- typically involves the reaction of triphenylphosphine with an alkyl halide to form a phosphonium salt. This salt is then treated with a strong base, such as butyl lithium, to generate the ylide . The reaction conditions usually require an inert atmosphere and low temperatures to prevent decomposition of the ylide.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key steps involve the formation of the phosphonium salt and its subsequent deprotonation to form the ylide .
Analyse Des Réactions Chimiques
Types of Reactions: Lithium, [(triphenylphosphoranylidene)methyl]- primarily undergoes nucleophilic addition reactions, such as the Wittig reaction. In this reaction, the ylide reacts with aldehydes or ketones to form alkenes and triphenylphosphine oxide . The compound can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include aldehydes, ketones, and strong bases like butyl lithium. The reactions are typically carried out under an inert atmosphere to prevent the ylide from reacting with moisture or oxygen .
Major Products: The major products formed from reactions involving lithium, [(triphenylphosphoranylidene)methyl]- are alkenes and triphenylphosphine oxide. The specific alkene formed depends on the aldehyde or ketone used in the reaction .
Applications De Recherche Scientifique
Lithium, [(triphenylphosphoranylidene)methyl]- has a wide range of applications in scientific research In chemistry, it is used as a reagent in the synthesis of complex organic molecules In biology, it can be used to modify biomolecules for various studiesIn industry, it is used in the production of fine chemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of lithium, [(triphenylphosphoranylidene)methyl]- involves the nucleophilic addition of the ylide to an electrophilic carbonyl group. This forms a four-membered ring intermediate, which then dissociates to form the final alkene product and triphenylphosphine oxide . The stability of the ylide and the stereoselectivity of the reaction are influenced by the substituents on the ylide and the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other phosphorus ylides, such as methyl (triphenylphosphoranylidene)acetate and ethyl (triphenylphosphoranylidene)acetate . These compounds also participate in the Wittig reaction and have similar reactivity patterns.
Uniqueness: What sets lithium, [(triphenylphosphoranylidene)methyl]- apart is its specific reactivity and stability under certain conditions. The presence of the lithium ion can influence the reactivity and selectivity of the ylide in various reactions, making it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
82537-28-8 |
|---|---|
Formule moléculaire |
C19H16LiP |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
lithium;methanidylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C19H16P.Li/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h1-16H;/q-1;+1 |
Clé InChI |
YMSFPFRWGKSSJW-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH-]=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)

![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)

